![molecular formula C18H18N4O3 B2500407 3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-20-7](/img/structure/B2500407.png)

3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

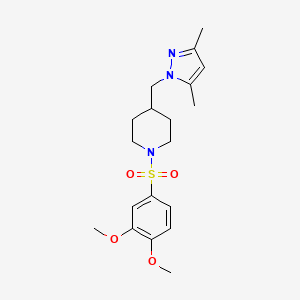

The synthesis of purine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through a process involving intramolecular alkylation. The starting compound, 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, was hydrogenated to form an amino derivative, which then underwent consecutive reactions with an orthocarboxylate and mesyl chloride to yield the final purine diones .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. Although the specific compound "3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is not directly mentioned, the related structures in the studies provide insight into the molecular framework that could influence biological activity. The presence of alkyl or phenyl groups at the 4-position and a methyl group at the 7-position in the imidazo[1,2,3-cd]purine ring system suggests a degree of lipophilicity and potential steric effects that could affect binding to biological receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine derivatives are characterized by the formation of the imidazo[1,2,3-cd]purine ring system. This is achieved through intramolecular alkylation, which is a key step in constructing the purine core. The reactivity of the intermediate compounds, such as the orthocarboxylate and mesyl derivatives, plays a significant role in the successful synthesis of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as lipophilicity and metabolic stability, are important for their pharmacological profile. In the second study, a series of fluorinated and trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were evaluated for these properties using micellar electrokinetic chromatography and a human liver microsomes model. These properties are indicative of the compound's behavior in biological systems and can influence its potential as a therapeutic agent .

Biological Evaluation and Case Studies

Although the compound is not evaluated in the provided studies, related purine derivatives have been assessed for biological activity. For instance, compound 9 from the second study showed potential antidepressant effects in the forced swim test in mice and exhibited greater antianxiety effects than the reference drug diazepam. This suggests that modifications to the purine structure, such as the introduction of fluorinated arylpiperazinylalkyl groups, can significantly impact the compound's pharmacological activity .

科学的研究の応用

Neuroprotective Effects in Parkinson's Disease

Research on caffeine and A2A adenosine receptor antagonists, compounds structurally related to purine analogs, suggests a potential for neuroprotective effects against Parkinson's disease. These compounds, through A2A receptor blockade, have been shown to attenuate neurotoxin-induced loss of dopaminergic neurons, proposing a mechanism by which caffeine consumption might inversely associate with Parkinson's disease development (Chen et al., 2001).

Impact on Metabolic Pathways

Purine analogs play crucial roles in influencing metabolic pathways, particularly in the context of cancer research. Studies utilizing compounds like MeIQx and PhIP, which are structurally related to purine analogs, have provided insights into how these compounds form DNA adducts and potentially contribute to carcinogenesis. This research underscores the importance of understanding purine metabolism in assessing cancer risk and developing therapeutic interventions (Turteltaub et al., 1999).

Role in Immune System Function

The activity of enzymes involved in purine metabolism, such as adenosine deaminase, has been linked to immune system function. Studies on juvenile rheumatoid arthritis and systemic lupus erythematosus have shown alterations in the activity of these enzymes, suggesting the potential for targeting purine metabolism in these autoimmune conditions (Hitoglou et al., 2001).

Interaction with Other Drugs

The interaction between purine analogs and other drugs has been explored, particularly in the context of chronic obstructive pulmonary diseases (COPD). A study on the drug interaction between aminophylline and salbutamol revealed potential risks, highlighting the importance of monitoring and managing drug interactions in patients receiving purine analog-based treatments (Meena, 2019).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on various biochemical pathways or cellular targets are investigated. Without specific studies or data, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

将来の方向性

特性

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-10-5-6-11(2)13(7-10)9-22-16(23)14-15(20(4)18(22)24)19-17-21(14)8-12(3)25-17/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUOCOVPDXFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810789 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)